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potassium;2-hydroxypropanoate

Stratum corneum hydration Natural moisturizing factor Differential scanning calorimetry

Potassium 2-hydroxypropanoate (potassium lactate, E326) is the monopotassium salt of lactic acid, with the molecular formula C₃H₅O₃K and an anhydrous molecular weight of 128.17 g/mol. It is commercially supplied predominantly as a clear, colorless to slightly yellowish, hygroscopic, syrupy aqueous solution at 60% solids (concentratable to 78% solids), rather than as a crystalline solid, owing to its pronounced hygroscopicity.

Molecular Formula C3H5KO3
Molecular Weight 128.17 g/mol
Cat. No. B7820656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium;2-hydroxypropanoate
Molecular FormulaC3H5KO3
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])O.[K+]
InChIInChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1
InChIKeyPHZLMBHDXVLRIX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2-Hydroxypropanoate (Potassium Lactate) — CAS 996-31-6 Procurement Specification & Baseline Profile


Potassium 2-hydroxypropanoate (potassium lactate, E326) is the monopotassium salt of lactic acid, with the molecular formula C₃H₅O₃K and an anhydrous molecular weight of 128.17 g/mol [1]. It is commercially supplied predominantly as a clear, colorless to slightly yellowish, hygroscopic, syrupy aqueous solution at 60% solids (concentratable to 78% solids), rather than as a crystalline solid, owing to its pronounced hygroscopicity [2]. The compound is produced by neutralization of fermentation-derived lactic acid with high-purity potassium hydroxide and is classified as Generally Recognized As Safe (GRAS) by the U.S. FDA and as food additive E326 under EU Regulation (EC) No. 231/2012, which specifies an assay range of not less than 57% and not more than 66% solids [3]. Its primary functional roles span antimicrobial preservation, humectancy, acidity regulation, flavor enhancement, and potassium-ion delivery across food, personal care, and pharmaceutical sectors.

Why Sodium Lactate, Calcium Lactate, or Alternative Potassium Salts Cannot Simply Substitute for Potassium 2-Hydroxypropanoate in Formulation


Although lactate salts share the same anion, the counter-cation dictates physicochemical properties that critically affect formulation behavior, processing tolerance, and end-use performance. The potassium ion—larger and less charge-dense than sodium—imparts measurably different solution density, viscosity, and water-structuring capacity [1]. In biological matrices, potassium lactate interacts with stratum corneum proteins differently than sodium lactate, yielding superior bound-water retention that cannot be replicated by sodium-based analogs [2]. In meat systems, potassium lactate uniquely enables substantial sodium chloride reduction without the metallic off-flavors of potassium chloride or the texture defects of glycine, while simultaneously providing lipid oxidation protection that sodium lactate alone does not match at equivalent concentrations [3]. Simple anion-swap assumptions between lactate salts are therefore scientifically unfounded; the quantitative evidence below demonstrates that potassium lactate occupies distinct performance space not accessible through generic substitution.

Quantitative Differentiation Evidence: Potassium 2-Hydroxypropanoate vs. Closest Analogs and Alternatives


Skin Stratum Corneum Bound-Water Retention: Potassium Lactate Outperforms Sodium Lactate by Differential Scanning Calorimetry

In a direct ex vivo comparison using differential scanning calorimetry (DSC) on human plantar stratum corneum (SC), potassium lactate treatment increased the bound water content of SC to a significantly greater extent than equimolar sodium lactate treatment [1]. The study further demonstrated that potassium lactate enhances the water-holding capacity of SC specifically by increasing the interaction between water molecules and the OH group of serine residues in SC keratin, a mechanism not observed with sodium lactate [1]. Additionally, an earlier foundational study showed that among natural moisturizing factor (NMF) components, only lactate and potassium correlated significantly with SC hydration state, stiffness, and pH, and that potassium lactate exhibited a significantly higher restorative effect on SC hydration than sodium lactate, potassium chloride, or water alone [2].

Stratum corneum hydration Natural moisturizing factor Differential scanning calorimetry

Sodium Chloride Reduction in Ready-to-Eat Meat: Potassium Lactate Enables 30% NaCl Reduction While Maintaining Full Anti-Listeria Activity

In a controlled salami production study, a formulation with low NaCl (2.8%) plus 1.6% potassium lactate (KL) was compared directly against the standard high-salt formulation (4% NaCl) [1]. Salami challenge tests demonstrated that the low NaCl + KL combination retained comparable anti-Listeria activity to the high NaCl concentration throughout both ripening and refrigerated storage [1]. No significant differences were detected in starter culture growth profiles or final product characteristics (texture, color, sensory) between the high NaCl and low NaCl + KL treatments [1]. In simulated salami-ripening conditions using meat simulation broth and beef, the low salt + KL combination showed similar to superior anti-Listeria activity compared to the high-salt treatment [1]. The study concluded that KL replacement enabled a quantifiable 30% NaCl reduction without compromising product quality or antimicrobial benefits [1].

Sodium reduction Meat preservation Listeria monocytogenes control

Subcutaneous Fat Stability: Potassium Lactate Uniquely Prevents Oil Drip Across All Humidity and Temperature Conditions vs. NaCl and KCl

In a comparative study of salting treatments on the appearance and structure of subcutaneous pork fat, samples were treated with NaCl, KCl, or K-lactate and stored for 60 days across a range of relative humidity (RH: 63.5% to 87.7% at 5 °C; 57.7% to 84.3% at 25 °C) and temperature conditions [1]. Within each salting treatment, fat samples with lower water contents showed oil drip on the surface—except for samples treated with K-lactate, which did not show oil drip at any RH or temperature tested [1]. Adipocytes from the external layer of NaCl- and KCl-treated samples exhibiting oil drip displayed a wrinkled appearance under light microscopy, associated with water loss, whereas K-lactate-treated samples maintained structural integrity [1]. Hardness of subcutaneous fat decreased with increasing water content in a non-linear manner across all treatments, but the oil drip phenomenon was exclusively absent in K-lactate-treated samples [1].

Meat quality Fat oxidation Water activity Humectant

Sensory Tolerance in Fermented Sausages: Potassium Lactate Permits 30% NaCl Substitution Before Texture Defects, Compared to 40% for KCl

A systematic evaluation of NaCl substitution by KCl (0–60%), potassium lactate (0–100%), and glycine (0–100%) in fermented sausages and dry-cured pork loin established quantitative sensory tolerance ceilings for each substitute [1]. Important flavor defects were detected with substitutions above 40% for all three substituents in both products, and with substitutions above 30% for glycine specifically in dry-cured loin [1]. Critically, a loss of cohesiveness was detected by sensory analysis in fermented sausages at substitution levels higher than 30% with potassium lactate (K-lactate) and higher than 50% with glycine, whereas KCl permitted substitution up to 40% before texture defects were noted [1]. While instrumental texture analysis detected changes in dry-cured loin, the sensory panel did not detect any substitution effect on texture for that product, indicating product-specific tolerance [1].

Salt substitution Sensory analysis Fermented meat Texture profile

Antimicrobial Equivalence to Sodium Lactate: Potassium and Calcium Lactate Are Equally Effective Against Aerobes and Anaerobes in Meat Systems

A comprehensive review of the antimicrobial effects of lactates established that, beyond the well-documented sodium lactate, potassium lactate and calcium lactate are equally effective in controlling growth of aerobic and anaerobic bacteria in meat products [1]. The antibotulinal and antilisterial activities of the lactate salts were attributed to the lactate anion itself, with the specific antimicrobial action not mediated through intracellular pH lowering or significant water activity reduction, indicating a common mechanism across lactate salts [1]. In a model system study using tryptic soy broth at 20 °C, a commercial potassium lactate (KL) + potassium acetate (KA) formulation at 6% KL + 0.4% KA produced the most pronounced bacterial growth inhibition, and KL + KA exhibited better inhibition than sodium salt within the same concentration range [2]. The growth of Vibrio vulnificus was completely prevented at 6% KL + 0.4% KA and significantly inhibited at 3% KL + 0.2% KA [2]. In low-fat sausages, both 3.3% potassium lactate alone and combinations with sodium lactate inhibited Listeria monocytogenes growth during 10-week refrigerated storage at 4 °C [3].

Food microbiology Lactate antimicrobial Meat spoilage Pathogen control

Aqueous Solution Density: Potassium Lactate Is Consistently Denser Than Sodium Lactate at Equivalent Concentrations

A foundational comparative study of the physical properties of sodium, potassium, and ammonium lactate solutions across concentrations from 1% to 90% by weight provides directly comparable density data [1]. At 60% concentration by weight at 25 °C, the density of potassium lactate solution was measured at 1.3346 g/cm³, compared to 1.3170 g/cm³ for sodium lactate solution at the same concentration and temperature [1]. This represents a density difference of +0.0176 g/cm³ (+1.3%). The density differential is maintained across the entire concentration range: at 50%, potassium lactate density is 1.2736 g/cm³ vs. sodium lactate at 1.2666 g/cm³ (+0.0070 g/cm³); at 70%, potassium lactate reaches 1.3969 g/cm³ vs. sodium lactate at 1.3757 g/cm³ (+0.0212 g/cm³) [1]. Ammonium lactate solutions showed distinctly lower densities at equivalent concentrations (e.g., approximately 1.1596 g/cm³ at 60%) [1].

Solution density Physicochemical properties Formulation engineering Lactate salts

Evidence-Backed Application Scenarios Where Potassium 2-Hydroxypropanoate Delivers Verifiable Procurement Advantage


Sodium-Reduced Ready-to-Eat Fermented and Cured Meat Products

Potassium lactate is the preferred NaCl substitution strategy for manufacturers targeting ≥30% sodium reduction in fermented sausages, salami, and dry-cured meats. As demonstrated by Muchaamba et al. (2021), a 1.6% KL addition to 2.8% NaCl formulations maintains anti-Listeria activity equivalent to the standard 4% NaCl benchmark without altering starter culture performance or product characteristics [1]. The sensory substitution ceiling of 30% before cohesiveness loss, established by Gou et al. (1996), provides formulators with an evidence-based safe operating window [2]. Critically, K-lactate's unique ability to prevent oil drip across the full range of ambient and chilled storage humidities (Arnau et al., 2012) addresses a key visual quality defect that NaCl and KCl alternatives cannot resolve, making K-lactate the scientifically superior choice for long-stored, surface-exposed cured products [3].

Premium Dermatological and Personal Care Humectant Formulations

For cosmetic and dermatological products where enhanced stratum corneum hydration is a primary performance claim, potassium lactate offers a mechanistically distinct and quantifiably superior moisturizing benefit compared to sodium lactate. The DSC evidence from Nakagawa et al. (2011) showing significantly higher bound water content in K-lactate-treated SC, mediated through specific serine-OH water interactions, provides both a formulation rationale and a substantiation pathway for label claims that sodium lactate-based products cannot match [4]. The earlier finding that only lactate and potassium among all NMF components correlate significantly with SC hydration, stiffness, and pH (Nakagawa et al., 2004) further supports the unique biological relevance of the potassium-lactate ion pair in skin physiology, justifying its selection over sodium lactate or alternative humectants in premium dermatological applications [5].

Clean-Label Antimicrobial Systems with Dual Sodium-Reduction and Preservation Function

In food systems where both sodium reduction and clean-label preservation are required, potassium lactate delivers a dual-function solution validated by multiple lines of evidence. The Shelef (1994) review establishes that potassium lactate is equally effective as sodium lactate against aerobic and anaerobic pathogens including L. monocytogenes and C. botulinum in meat systems [6]. The Saha et al. (2017) model system study provides quantitative growth inhibition data, showing complete prevention of V. vulnificus at 6% KL + 0.4% KA and superior inhibition compared to sodium-based formulations at equivalent concentrations [7]. The Chin and Ahn (2005) low-fat sausage study confirms that 3.3% potassium lactate alone delivers effective L. monocytogenes inhibition over 10 weeks of refrigerated storage without quality deterioration, establishing potassium lactate as a stand-alone antimicrobial valid for formulations where sodium lactate is excluded for nutritional labeling purposes [8].

Density-Sensitive Liquid Formulation and Blending Operations

For industrial operations involving gravimetric dosing, continuous blending, or density-dependent processing of lactate salt solutions, the quantitatively documented density differential between potassium and sodium lactate is critical for accurate formulation transfer. The Dietz and Degering (1941) dataset provides a complete density-concentration curve for both salts, showing potassium lactate at 60% solids as 1.3346 g/cm³—consistently denser than sodium lactate at 1.3170 g/cm³ at equivalent concentration [9]. This +1.3% density difference at commercial concentrations means that simple volumetric substitution of sodium lactate with potassium lactate without mass-balance correction will introduce systematic dosing errors. Procurement specifications should therefore mandate density certification at the delivered concentration to support accurate in-plant formulation management when transitioning between lactate salt sources [9].

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